Home > Products > Screening Compounds P3483 > 7-Hydroxy-staurosporine
7-Hydroxy-staurosporine -

7-Hydroxy-staurosporine

Catalog Number: EVT-10901384
CAS Number:
Molecular Formula: C28H26N4O4
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one is a natural product found in Streptomyces longisporoflavus with data available.
Overview

7-Hydroxy-staurosporine, also known as UCN-01, is a compound derived from the natural product staurosporine, which is produced by the bacterium Streptomyces. This compound belongs to the class of organic compounds known as indolocarbazoles, characterized by a fused indole and carbazole structure. It exhibits significant biological activity, particularly as a protein kinase inhibitor, making it of interest in cancer research and therapeutic applications.

Source

7-Hydroxy-staurosporine is primarily obtained from the fermentation of Streptomyces species. The compound has been isolated and characterized from soil bacteria, highlighting its natural origin and potential for biotechnological applications in drug development .

Classification

This compound is classified as a small molecule and is recognized for its role as an experimental and investigational drug. It is not yet approved for clinical use in the United States but has undergone various phases of clinical trials, particularly focusing on its efficacy as an anticancer agent .

Synthesis Analysis

Methods

The synthesis of 7-hydroxy-staurosporine can be achieved through several methods, primarily involving the fermentation of actinomycetes. A typical procedure includes:

  1. Inoculation: Actinomycetes are inoculated into a suitable culture medium (e.g., Gao's first culture medium) and incubated under controlled conditions to produce a seed culture.
  2. Fermentation: The seed culture is then transferred to a solid rice medium for fermentation, allowing for the production of crude extracts.
  3. Extraction and Purification: The crude extract is purified using techniques such as gel column chromatography and high-performance liquid chromatography to isolate 7-hydroxy-staurosporine .

Technical Details

The fermentation process typically involves maintaining specific temperature and pH conditions to optimize yield. For instance, Streptomyces sp. can be cultured at 28 °C with shaking at 180 rpm for several days to enhance biomass production before extraction .

Molecular Structure Analysis

Structure

The molecular formula for 7-hydroxy-staurosporine is C28H26N4O4C_{28}H_{26}N_{4}O_{4}, with a molecular weight of approximately 482.53 g/mol. The compound features multiple stereocenters, contributing to its complex three-dimensional structure.

Data

  • CAS Number: 112953-11-4
  • IUPAC Name: (2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1^{2,6}.0^{7,28}.0^{8,13}.0^{15,19}.0^{20,27}.0^{21,26}]nonacosa-8(13),9,11,14,19,21(26),22,24,27-nonaen-16-one
  • Topological Polar Surface Area: 89.7 Ų
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5 .
Chemical Reactions Analysis

Reactions

7-Hydroxy-staurosporine participates in various biochemical reactions primarily through its inhibition of protein kinases. It acts as an ATP-competitive inhibitor for several kinases involved in cell signaling pathways related to cancer progression.

Technical Details

The compound has shown potency against several targets:

  • Inhibition of calcium-dependent protein kinase C isoforms at concentrations less than 100 nmol/L.
  • Higher concentrations are required for inhibiting other kinases such as Chk1 and Akt .
Mechanism of Action

Process

The mechanism of action of 7-hydroxy-staurosporine involves competitive inhibition of ATP binding to various serine/threonine kinases. This inhibition disrupts key signaling pathways that regulate cell cycle progression and apoptosis.

Data

Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and sensitizing cells to DNA-damaging agents. It specifically inhibits kinases like Chk1 and Cdc25C-associated protein kinase 1, which are crucial in the DNA damage response pathway .

Physical and Chemical Properties Analysis

Physical Properties

7-Hydroxy-staurosporine appears as a white to beige solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 482.53 g/mol
  • LogP (XLogP3): 2.7
  • Rotatable Bonds: 2
  • Heavy Atom Count: 36
  • Complexity: 935
    These properties suggest moderate lipophilicity and potential cell permeability .
Applications

Scientific Uses

7-Hydroxy-staurosporine has significant potential in cancer therapy due to its ability to inhibit critical kinases involved in tumor growth and survival. Its applications include:

  • Development of anticancer drugs targeting specific kinase pathways.
  • Research tool in studies investigating cell cycle regulation and apoptosis.
  • Potential use in combination therapies with other chemotherapeutic agents to enhance efficacy against resistant cancer types .
Mechanisms of Action and Molecular Targets of 7-Hydroxystaurosporine (UCN-01)

7-Hydroxystaurosporine (UCN-01), also known by its developmental code names KRX-0601 or NSC-638850, is a derivative of the natural alkaloid staurosporine. Its structural modification at the C7 position (hydroxylation) confers distinct target selectivity profiles and biological activities compared to its parent compound. UCN-01 exerts potent antitumor effects primarily through multi-kinase inhibition, disrupting critical signaling nodes involved in cell survival, proliferation, and DNA damage response.

Inhibition of 3-Phosphoinositide-Dependent Protein Kinase 1 Signaling Pathways

UCN-01 is a potent and direct inhibitor of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1), a master regulator of the AGC kinase family central to insulin, growth factor, and survival signaling. Structural elucidation via X-ray crystallography reveals the molecular basis for UCN-01's interaction with the PDK1 kinase domain [2]. While UCN-01 and staurosporine share a similar overall binding mode within the PDK1 ATP-binding pocket, the critical 7-hydroxy group of UCN-01 forms unique hydrogen-bonding interactions. This group engages in direct hydrogen bonds with active-site residues and generates additional water-mediated hydrogen bonds within the PDK1 active site, contributing to its distinct inhibitory profile compared to staurosporine [2].

The biochemical consequence of PDK1 inhibition by UCN-01 (reported IC₅₀ ~33 nM in cellular contexts) is the suppression of its ability to phosphorylate and activate downstream AGC kinases, most notably Protein Kinase B (Akt) at the Thr³⁰⁸ residue [4]. This inhibition disrupts the Phosphatidylinositol 3-Kinase (PI3K)/PDK1/Akt survival signaling axis. UCN-01 treatment induces the dephosphorylation and consequent inactivation of Akt, leading to the suppression of pro-survival signals and the promotion of apoptosis in cancer cells [4]. Importantly, UCN-01-mediated Akt inactivation stems specifically from inhibiting its upstream activator PDK1, rather than through direct Akt inhibition or suppression of PI3K activity. This effect has been confirmed not only in vitro but also in tumor cells and in vivo murine and human tumor xenograft models [4]. Overexpression of constitutively active Akt significantly diminishes the cytotoxic effects of UCN-01, providing functional evidence that inhibition of the PDK1-Akt pathway contributes substantially to its antitumor mechanism [4].

Table 1: Key Interactions and Consequences of UCN-01 Binding to PDK1

Structural Feature of UCN-01Interaction with PDK1Functional Consequence
Core Indolocarbazole StructureBinds ATP-binding pocketCompetitive ATP inhibition
7-Hydroxy GroupForms direct and water-mediated H-bonds with active site residuesEnhanced specificity profile compared to staurosporine; contributes to tighter binding
Glycosidic moietyInteracts with hydrophobic regionsAnchors the molecule within the binding site
Overall EffectInhibition of PDK1 Kinase Activity (IC₅₀ ~33 nM)Suppression of Akt Thr³⁰⁸ phosphorylation, abrogation of survival signals, promotion of apoptosis

Modulation of Cyclin-Dependent Kinase Activity and Cell Cycle Checkpoint Abrogation

UCN-01 demonstrates significant inhibitory activity against multiple Cyclin-Dependent Kinases (CDKs), key regulators of cell cycle progression. In vitro kinase assays using the A549 human lung adenocarcinoma cell line revealed potent inhibition of CDK2, CDK4, and CDK6 by UCN-01, with reported IC₅₀ values of 42 nM, 32 nM, and 58 nM, respectively [5]. This direct inhibition of CDK enzymatic activity translates into profound effects on cell cycle regulation within intact cells.

A primary downstream consequence of CDK inhibition by UCN-01 is the reduction in phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. Hypophosphorylated Rb acts as a potent inhibitor of the G1 to S phase transition by sequestering E2F transcription factors. Treatment of A549 cells with UCN-01 (100 nM) leads to a significant decrease in the levels of hyperphosphorylated Rb, correlating with a blockade in cell cycle progression at the G1 to S transition, as confirmed by flow cytometric analysis [5]. This G1 arrest prevents cells from entering S-phase, a point of vulnerability for DNA replication and damage.

Beyond its direct effects on cell cycle engine CDKs, UCN-01 plays a critical role in abrogating cell cycle checkpoints, particularly those activated in response to DNA damage. This activity is primarily mediated through its potent inhibition (IC₅₀ in the low nanomolar range) of the Serine/threonine-protein kinase Chk1 (Checkpoint kinase 1) [1] [8]. Chk1 is a crucial effector kinase in the DNA damage response pathway, activated primarily in response to replication stress or DNA damage signals transduced by Ataxia Telangiectasia Mutated and Rad3-related kinase (ATR). Activated Chk1 enforces cell cycle arrest (primarily S and G2/M phases) by phosphorylating and inactivating Cdc25 phosphatases, thereby preventing the activation of CDK1 and CDK2, allowing time for DNA repair before cell cycle progression resumes [8].

By inhibiting Chk1 kinase activity, UCN-01 prevents this damage-induced checkpoint arrest. Cells treated with UCN-01, particularly when combined with DNA-damaging agents, fail to arrest properly in S or G2/M phases and proceed into mitosis despite the presence of unrepaired DNA. This forced progression often leads to catastrophic mitotic events and potentiates cell death, forming the basis for its chemosensitizing effects observed in preclinical models [8].

Table 2: Effects of UCN-01 on CDKs and Cell Cycle Regulation

TargetIn Vitro IC₅₀ (nM)Cellular Effect (A549 Cells @ 100 nM)Functional Consequence
CDK242Reduction of pRb phosphorylationG1/S arrest, Inhibition of E2F release
CDK432Reduction of pRb phosphorylationG1/S arrest
CDK658Reduction of pRb phosphorylationG1/S arrest
Chk1<10 (estimated)Abrogation of DNA damage-induced S/G2 arrest"Checkpoint override", Potentiation of DNA damage-induced cell death

Role in Ataxia Telangiectasia Mutated and Extracellular Signal-Regulated Kinase Activation

While UCN-01 directly inhibits key kinases like Chk1, its effects intersect with pathways governed by the Ataxia Telangiectasia Mutated kinase, a central coordinator of the DNA damage response, particularly to DNA double-strand breaks. Although UCN-01 is not a direct inhibitor of Ataxia Telangiectasia Mutated, its potent suppression of Chk1 profoundly impacts the Ataxia Telangiectasia Mutated/Ataxia Telangiectasia Mutated and Rad3-related kinase-Chk1/Chk2 signaling axis. Inhibition of Chk1 by UCN-01 disrupts the downstream signaling cascade normally activated by Ataxia Telangiectasia Mutated/Ataxia Telangiectasia Mutated and Rad3-related kinase in response to genotoxic stress. This abrogation of the checkpoint compromises the cell's ability to halt the cell cycle for DNA repair, effectively forcing cells with damaged DNA into mitosis, a process that frequently results in mitotic catastrophe and apoptosis. This mechanism is particularly relevant for the synergistic cytotoxicity observed when UCN-01 is combined with DNA-damaging chemotherapeutic agents or radiation that rely on functional Ataxia Telangiectasia Mutated/Ataxia Telangiectasia Mutated and Rad3-related kinase signaling for checkpoint activation.

Paradoxically, UCN-01 treatment can also lead to the activation of certain signaling pathways, notably the Extracellular Signal-Regulated Kinase (ERK) pathway, which is often associated with survival and proliferation signals [4]. Studies indicate that UCN-01 induces phosphorylation and activation of Extracellular Signal-Regulated Kinase in various cell types. This activation appears to represent a compensatory cellular survival response, potentially mitigating the pro-apoptotic effects of UCN-01 mediated through PDK1/Akt inhibition and Chk1-dependent checkpoint abrogation. The mechanism underlying Extracellular Signal-Regulated Kinase activation by UCN-01 is not fully elucidated but may involve indirect effects such as release from negative feedback loops or stress responses triggered by checkpoint override. The co-occurrence of Extracellular Signal-Regulated Kinase activation alongside the inhibition of PDK1/Akt and Chk1 creates a complex signaling landscape that influences the overall cellular response to UCN-01. Strategies combining UCN-01 with inhibitors of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase (MEK)-Extracellular Signal-Regulated Kinase pathway have been explored preclinically to counteract this potential pro-survival signal and enhance antitumor efficacy.

Interaction with Protein Kinase C Isoforms and Downstream Effector Pathways

UCN-01 was initially identified and developed as a selective inhibitor of Protein Kinase C isoforms, representing a hydroxylated derivative of the broad-spectrum kinase inhibitor staurosporine [6] [10]. While its spectrum of activity is broader than initially recognized, UCN-01 retains potent inhibitory activity against multiple Protein Kinase C isoforms, particularly members of the conventional Protein Kinase C subfamily (cProtein Kinase Cs: Protein Kinase Cα, Protein Kinase CβI, Protein Kinase CβII, Protein Kinase Cγ). UCN-01 exhibits a distinct selectivity profile compared to staurosporine. It effectively inhibits Protein Kinase C isoforms at nanomolar concentrations (e.g., IC₅₀ ~4.1 nM for purified Protein Kinase C), showing greater selectivity for Protein Kinase C over Protein Kinase A (IC₅₀ ~42 nM) and certain tyrosine kinases like p60src (IC₅₀ ~45 nM) [10]. Within the Protein Kinase C family, it generally displays higher potency against conventional isoforms compared to novel or atypical isoforms, although significant inhibition of novel isoforms like Protein Kinase Cδ and Protein Kinase Cε also occurs [6].

The interaction of UCN-01 with Protein Kinase C isoforms involves competitive binding at the ATP-binding site within the catalytic domain. The 7-hydroxy group contributes to its binding affinity and selectivity profile relative to staurosporine. Inhibition of Protein Kinase C signaling disrupts numerous downstream effector pathways involved in cell proliferation, differentiation, migration, and survival. These include the suppression of transcription factors like Activator Protein 1, inhibition of signaling through the Nuclear Factor kappa-light-chain-enhancer of activated B cells pathway, and modulation of cytoskeletal dynamics and membrane receptor signaling [6]. While the relative contribution of Protein Kinase C inhibition to the overall antitumor activity of UCN-01 is complex due to its multi-targeted nature, it is considered a significant component, particularly in certain cellular contexts. Protein Kinase C isoforms play diverse and often opposing roles in cancer (e.g., Protein Kinase Cα and Protein Kinase Cδ frequently associated with proliferation/survival vs. growth suppression/apoptosis, respectively). Therefore, the net effect of UCN-01 on a specific tumor cell depends on the expression profile and functional roles of individual Protein Kinase C isoforms within that cell.

Table 3: UCN-01 Inhibition Profile Against Key Kinase Targets

Kinase TargetKinase Family/SubfamilyReported Potency (IC₅₀ or Kᵢ range)Primary Functional Consequence of Inhibition
PDK1AGC (AGC kinase activator)~33 nM (cellular)Suppression of Akt activation, Inhibition of survival signaling
Chk1Checkpoint kinaseLow nanomolarAbrogation of DNA damage checkpoints (S/G2 arrest)
CDK2Cyclin-dependent kinase42 nMG1/S arrest, Reduced pRb phosphorylation
CDK4Cyclin-dependent kinase32 nMG1/S arrest, Reduced pRb phosphorylation
CDK6Cyclin-dependent kinase58 nMG1/S arrest, Reduced pRb phosphorylation
Protein Kinase Cα/β/γConventional Protein Kinase C~4-15 nMDisruption of proliferation, differentiation, survival signals
Protein Kinase Cδ/εNovel Protein Kinase CVariable, often <100 nMContext-dependent effects on survival/apoptosis
AktAGCWeak or indirect (via PDK1)Contributes to survival signal inhibition

Properties

Product Name

7-Hydroxy-staurosporine

IUPAC Name

18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)

InChI Key

PBCZSGKMGDDXIJ-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.